Broad-Spectrum Potency: SR121566A Inhibits Platelet Aggregation Across Multiple Agonists
SR121566A demonstrates nanomolar potency in inhibiting human platelet aggregation induced by multiple agonists, establishing its broad-spectrum antiplatelet activity. Its IC50 values are 46 ± 7.5 nM against ADP, 56 ± 6 nM against arachidonic acid, and 42 ± 3 nM against collagen [1]. This multi-agonist inhibition contrasts with agents like aspirin, which is ineffective at inhibiting ADP- or collagen-induced aggregation at standard concentrations [2].
| Evidence Dimension | IC50 for inhibition of platelet aggregation |
|---|---|
| Target Compound Data | 46 ± 7.5 nM (ADP), 56 ± 6 nM (arachidonic acid), 42 ± 3 nM (collagen) |
| Comparator Or Baseline | Aspirin (100 µg/mL) |
| Quantified Difference | Aspirin did not affect thrombin generation triggered by tissue factor, whereas SR121566A strongly inhibited it in a dose-dependent manner [2]. Aspirin was also ineffective in a rabbit venous thrombosis model where SR121566A showed significant inhibition [2]. |
| Conditions | Human platelet-rich plasma (PRP) aggregation assays |
Why This Matters
This broad-spectrum, nanomolar potency profile ensures robust platelet inhibition regardless of the agonist, making SR121566A a more reliable tool for investigating platelet function and thrombosis compared to pathway-specific agents.
- [1] Herault, J. P., Bernat, A., Pflieger, A. M., Lormeau, J. C., & Herbert, J. M. (1998). Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo. Thrombosis and Haemostasis, 79(02), 383-388. View Source
- [2] Herault, J. P., Bernat, A., Pflieger, A. M., Lormeau, J. C., & Herbert, J. M. (1998). Effect of SR121566A, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo. Thrombosis and Haemostasis, 79(02), 383-388. View Source
